molecular formula C12H15NO3 B10851886 N-hydroxy-6-oxo-6-phenylhexanamide

N-hydroxy-6-oxo-6-phenylhexanamide

Cat. No.: B10851886
M. Wt: 221.25 g/mol
InChI Key: XCXZDISEAMNYJL-UHFFFAOYSA-N
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Description

N-hydroxy-6-oxo-6-phenylhexanamide is a hydroxamic acid derivative characterized by a six-carbon backbone terminating in a phenyl ketone group and an N-hydroxyamide moiety. According to pharmacological studies, it exhibits an IC50 value of 1500 nM against HDAC1, indicating moderate inhibitory activity . Its molecular framework allows for structural modifications that can enhance binding affinity or selectivity, making it a scaffold of interest in medicinal chemistry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-hydroxy-6-oxo-6-phenylhexanamide

InChI

InChI=1S/C12H15NO3/c14-11(10-6-2-1-3-7-10)8-4-5-9-12(15)13-16/h1-3,6-7,16H,4-5,8-9H2,(H,13,15)

InChI Key

XCXZDISEAMNYJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxamic Acid Derivatives with Varying Carbon Chains and Substituents

Hydroxamic acids are a well-studied class of HDAC inhibitors. Key structural variations in this family include chain length, terminal substituents, and aromaticity, which directly influence potency and selectivity.

Table 1: HDAC1 Inhibitory Activity of Selected Hydroxamic Acids
Compound Name IC50 (nM) Key Structural Features Source
N-hydroxy-6-oxo-6-phenylhexanamide 1500 C6 chain, phenyl ketone
N-hydroxy-8-(naphthalen-2-yl)non-8-enamide 8 C9 chain, naphthalene substituent
N-hydroxy-7-oxo-7-phenylheptanamide 500 C7 chain, phenyl ketone
N-hydroxy-8-(4-methoxyphenyl)-8-oxooctanamide 15 C8 chain, methoxyphenyl group

Key Findings :

  • Increasing carbon chain length correlates with improved potency. For instance, extending the chain from C6 (1500 nM) to C9 (8 nM) results in a 187-fold increase in activity .
  • Aromatic substituents like naphthalene or methoxyphenyl enhance binding affinity, likely due to π-π interactions with HDAC catalytic pockets .
  • The phenyl ketone group in this compound may limit potency compared to compounds with extended conjugation (e.g., non-8-enamide’s unsaturated bond) .

Chlorophenyl-Substituted Hydroxamic Acids

Structural Contrast :

  • This compound lacks halogen substituents, which may reduce its metabolic stability compared to chlorophenyl-containing analogs. However, its simpler structure could facilitate synthetic scalability .

Peptide-Based Hexanamide Derivatives

Dihexa (N-hexanoic-Try-Ile-(6)-amino hexanoic amide) is a peptide-hexanamide conjugate with neuroprotective properties. Unlike this compound, Dihexa’s mechanism involves hepatocyte growth factor potentiation rather than HDAC inhibition. Its hexanamide backbone is functionalized with amino and hydroxyphenyl groups, enabling interactions with growth factor receptors .

Table 2: Functional Comparison with Dihexa

Property This compound Dihexa
Primary Target HDAC1 Hepatocyte Growth Factor (HGF)
Key Functional Groups Hydroxamic acid, phenyl ketone Hexanoic amide, amino acids
Biological Role Epigenetic modulation Neuroprotection and repair

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